molecular formula C8H8F3NO2 B183230 ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 120732-04-9

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No. B183230
M. Wt: 207.15 g/mol
InChI Key: OPRFQUCZHDBZHE-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds, such as “ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate”, are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group enhances the stability, lipophilicity, and bioavailability of these compounds .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl-containing building blocks. Commonly used building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to a carbon atom. This group significantly influences the electronic properties of the molecule, often enhancing its reactivity .


Chemical Reactions Analysis

Trifluoromethylated compounds can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the trifluoromethyl group acts as a leaving group .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group can enhance the lipophilicity, stability, and bioavailability of the compounds .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
  • Methods : The synthesis and applications of TFMP derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Other Compounds

  • Application : Ethyl (4-trifluoromethylbenzoyl)acetate, a compound similar to the one you’re interested in, is used to synthesize other complex organic compounds .
  • Results : The synthesis results in the formation of new compounds, such as 2-(carboethoxy)-3-(4′-trifluoromethyl)phenylquinoxaline 1,4-dioxide and N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine .

3. Medicinal Applications

  • Application : Trifluoromethyl-containing compounds, such as Ubrogepant, are used in medicine for the treatment of various conditions .
  • Methods : The specific methods of application would depend on the condition being treated. In the case of Ubrogepant, it is used for the treatment of acute migraine with or without visual disturbances .
  • Results : The use of these compounds in medicine has led to improved treatment outcomes for various conditions .

4. Pesticides

  • Application : TFMP derivatives are used in the development of pesticides. They are effective in preventing crop losses caused by parasites and also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
  • Methods : The synthesis of TFMP derivatives for use in pesticides generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
  • Results : The use of these compounds in pesticides has led to improved crop protection and disease prevention .

5. Functional Materials

  • Application : TFMP derivatives are used in the development of functional materials .
  • Results : The use of these compounds in functional materials has led to the development of materials with unique properties .

Safety And Hazards

The safety and hazards associated with trifluoromethylated compounds can vary widely depending on their specific structure. Some general precautions include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using appropriate personal protective equipment .

Future Directions

The field of trifluoromethylated compounds is a rapidly evolving area of research, with potential applications in various industries including pharmaceuticals, agrochemicals, and materials science . Future research will likely focus on developing new synthetic methods, exploring novel applications, and improving our understanding of their biological activity .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRFQUCZHDBZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559511
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

CAS RN

120732-04-9
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of potassium t-butoxide (8.11 g, 0.075 mol) in tetrahydrofuran at -60° C. is treated dropwise with a mixture of ethyl 4,4,4-trifluorocrotonate (10.5 g, 0.063 mol) and p-tolylsulfonylmethylisocyanide (12.2 g, 0.063 mol) in tetrahydrofuran over a 1 hour period, stirred at -60° C. for 30 minutes, allowed to warm to room temperature and quenched with water. The reaction mixture is extracted with ether and ethyl acetate. The combined extracts are washed with brine, dried (MgSO4) and concentrated in vacuo to give a solid residue. Recrystallization from 1,2-dichloroethane affords the title compound as a tan solid, 7.3 g (56%), mp 163°-164° C.
Quantity
8.11 g
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10.5 g
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12.2 g
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Synthesis routes and methods II

Procedure details

7.4 g of ethyl 4,4,4-trifluoro-(E)-butenoate (E. T. McBee, J. Am. Soc. Vol. 76 p. 3724 (1924)) and 8.6 g of tosylmethyl isocyanide were introduced into 200 ml of a mixture of dimethylsulfoxide and ethyl ether (1-2) and then 2.9 g of sodium hydride at 50% in vaseline were added in small portions. Hydrogen evolved and after stirring for 30 minutes at 20° C., a few drops of acetic acid were added. The mixture was poured into a mixture of water and ice and was extracted with ether. The extracts were concentrated to dryness by distilling under reduced pressure and the residue was chromatographed over silica. Eluting with a mixture of hexane and ethyl acetate (7-3) to yielded 6.6 g of ethyl 3-trifluoromethyl-1H-pyrrol-4-carboxylate melting at 165° C.
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7.4 g
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8.6 g
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200 mL
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2.9 g
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Synthesis routes and methods III

Procedure details

A solution of potassium t-butoxide (8.11 g, 0.075 mol) in tetrahydrofuran at -60° C. is treated dropwise with a mixture of ethyl 4,4,4-trifluorocrotonate (10.5 g, 0.063 mol) and p-tolylsulfonylmethylisocyanide (12.2 g, 0.063 mol) in tetrahydrofuran over a 1 hour period, stirred at -60° C. for 30 minutes, allowed to warm to room temperature and quenched with water. The reaction mixture is extracted with ether and ethyl acetate. The combined extracts are washed with brine, dried (MgSO4) and concentrated in vacuo to give a solid residue. Recrystallization from 1,2-dichloroethane affords the title compound as a tan solid, 7.3 g (56%), mp 163°-164° C.
Quantity
8.11 g
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reactant
Reaction Step One
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10.5 g
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reactant
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12.2 g
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reactant
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0 (± 1) mol
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